
4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidin-2-one moiety, which is a common scaffold in medicinal chemistry and is present in many biologically active compounds . It also contains a pyridin-4-yl group, which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrrolidin-2-one moiety might undergo reactions typical of lactams, such as ring-opening. The pyridin-4-yl group might participate in electrophilic substitution reactions .Scientific Research Applications
Antibacterial Activity
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry for the treatment of human diseases . This compound has been evaluated for its antibacterial properties . The presence of the pyrrolidine ring can contribute to the compound’s ability to inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents.
Antitubercular Properties
Compounds with the pyrrolidine structure have shown promising results in the fight against tuberculosis . The compound could be investigated for its antitubercular activity , especially considering the ongoing need for new treatments against drug-resistant strains of Mycobacterium tuberculosis.
Enzyme Inhibition
This compound has been tested for its ability to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new drugs that target these essential bacterial processes.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. The compound’s docking properties suggest it could bind effectively to certain enzymes, which is valuable information for drug design and development .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, this compound offers a versatile scaffold for exploring pharmacophore space . This means it can be used to investigate the relationship between molecular structure and pharmacological activity, aiding in the discovery of new drugs.
Stereoselective Drug Design
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can have varying biological profiles . This feature is significant for the design of enantioselective drugs, which can interact with proteins in a stereo-specific manner, potentially leading to more effective and targeted therapies.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, a key structural feature of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring could potentially influence these properties, as it is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The presence of a pyrrolidine ring could potentially influence these aspects, as it is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
4-acetyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13(22)15-4-6-16(7-5-15)26(24,25)20-12-14-8-9-19-17(11-14)21-10-2-3-18(21)23/h4-9,11,20H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUNHLBRINJUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

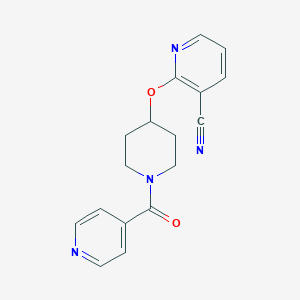
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
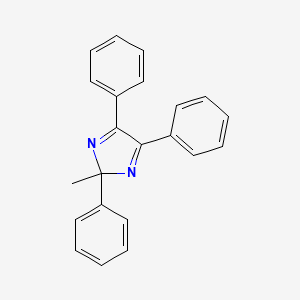
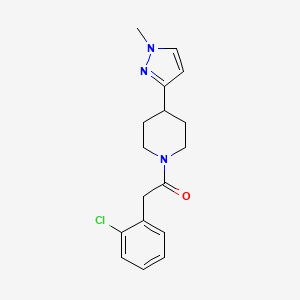
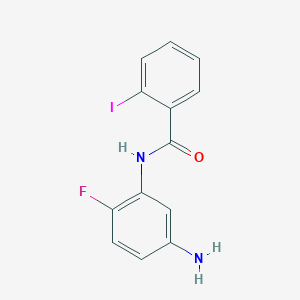

![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)
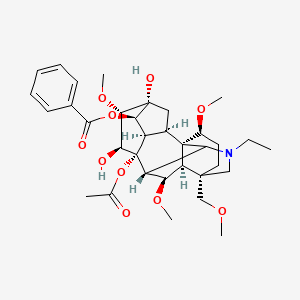

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)
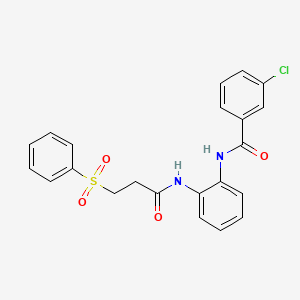
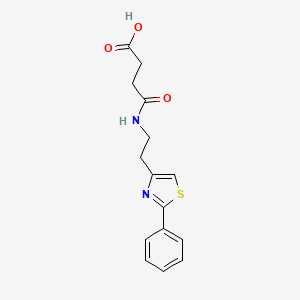
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)